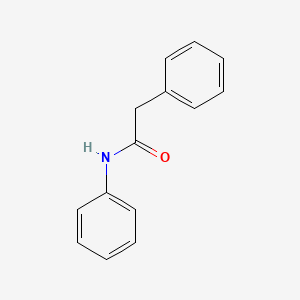

N,2-Diphenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPIASPTMDEDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280002 | |

| Record name | N,2-Diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-06-7 | |

| Record name | 621-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2-Diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-Diphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,2-Diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,2-diphenylacetamide, including its chemical identity, structure, physicochemical properties, a detailed synthesis protocol, and a review of the known biological activities of structurally related compounds. Due to the limited publicly available data on the specific biological functions of this compound, this document also explores the therapeutic potential of the broader diphenylacetamide scaffold, offering context for future research and drug discovery initiatives.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. Its chemical structure consists of an acetamide backbone with two phenyl substituents: one attached to the nitrogen atom and the other to the alpha-carbon of the acetyl group.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| CAS Number | 621-06-7 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 118 °C | |

| Boiling Point | 422.7 ± 24.0 °C (Predicted) | |

| Density | 1.153 ± 0.06 g/cm³ (Predicted) |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Data | Source |

| ¹H NMR | PubChem[1] |

| ¹³C NMR | PubChem[1] |

| IR Spectroscopy | PubChem[1] |

| Mass Spectrometry | PubChem[1] |

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on the reaction of 2-phenylacetic acid and aniline, as described in the literature[2].

Materials:

-

2-phenylacetic acid (1.0 mmol)

-

Aniline (1.0 mmol)

-

Iron(III) chloride (FeCl₃, 20 mol%)

-

Acetic acid (AcOH, 0.5 eq.)

-

Toluene

-

Ethyl acetate (EtOAc)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Dilute Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-phenylacetic acid (1.0 mmol) in 6 mL of toluene, add 20 mol% FeCl₃ and 0.5 eq. of AcOH.

-

Stir the reaction mixture at 50°C for 10–15 minutes.

-

Slowly add a solution of aniline (1.0 mmol) in 4 mL of toluene to the reaction mixture.

-

Reflux the mixture at 75°C overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.

-

Extract the crude product into 15 mL of EtOAc.

-

Wash the organic layer sequentially with 5 mL of 5% Na₂CO₃, 5 mL of dilute HCl, two 5 mL portions of water, and 5 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate EtOAc/hexane solvent system.

-

Recrystallize the purified product from EtOAc to obtain yellow-colored crystals.

References

An In-depth Technical Guide to N,2-Diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,2-Diphenylacetamide, a key chemical intermediate with applications in synthetic chemistry and potential relevance in drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, presenting the information in a structured format for ease of reference by professionals in the field.

Chemical Identity and Synonyms

This compound is an organic compound belonging to the amide class. Its unique structure, featuring two phenyl groups, makes it a valuable scaffold for further chemical modifications.

| Identifier | Value |

| CAS Number | 621-06-7[1][2] |

| Molecular Formula | C14H13NO[1][2][3] |

| Molecular Weight | 211.26 g/mol [1][2][3] |

| IUPAC Name | This compound[3] |

| InChI Key | KYPIASPTMDEDQB-UHFFFAOYSA-N[3] |

| SMILES | O=C(CC1=CC=CC=C1)NC2=CC=CC=C2[1] |

| MDL Number | MFCD00086905[1][4] |

Common Synonyms:

-

2,N-Diphenylacetamide[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 118 °C[2][5][6] | Experimental |

| Boiling Point | 422.7 ± 24.0 °C[2][5][6] | Predicted |

| Density | 1.153 ± 0.06 g/cm³[2][5][6] | Predicted |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[5][6] | Experimental |

| Appearance | Solid, Needles from EtOH (aq) or pet ether[5][6] | Experimental |

| pKa | 15.00 ± 0.70[5][6] | Predicted |

| Storage Temperature | Room Temperature, Sealed in dry conditions[2][5][6] | - |

Experimental Protocols

A documented method for the synthesis of this compound involves the reaction of 2-phenylacetic acid with aniline in the presence of a catalyst.[7]

Materials:

-

2-phenylacetic acid (1.0 mmol)

-

Aniline (1.0 mmol)

-

Toluene (10 mL total)

-

Iron(III) chloride (FeCl3, 20 mol%)

-

Acetic acid (AcOH, 0.5 eq.)

-

5% Sodium carbonate (Na2CO3) solution

-

Dilute Hydrochloric acid (HCl)

-

Water

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% FeCl3 and 0.5 eq. of AcOH.[7]

-

Stir the reaction mixture at 50°C for 10–15 minutes.[7]

-

Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.[7]

-

Reflux the reaction mixture at 75°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.[7]

-

Extract the crude product into EtOAc (15 mL).[7]

-

Wash the organic layer sequentially with 5% Na2CO3 (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).[7]

-

Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent in vacuo.[7]

-

Purify the crude product by silica gel column chromatography using an EtOAc/hexane solvent system.[7]

-

For crystallization, dissolve the purified product in EtOAc, warm the solution, and then allow it to cool to room temperature to obtain yellow-colored crystals.[7]

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

While this compound itself is primarily an intermediate, its structural core is found in various derivatives that have been investigated for their pharmacological potential. This highlights the importance of the this compound scaffold in medicinal chemistry.

-

Antimicrobial and Antifungal Agents: Derivatives of diphenylamine, a related structural class, have been synthesized and shown to possess antimicrobial and antifungal properties.[8] For instance, 2-hydrazinyl-N,N-diphenylacetamide, derived from the chloroacetylation of diphenylamine, served as a precursor for compounds with significant antimicrobial activity.[8]

-

Analgesic Activity: Novel derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their analgesic activity.[9] These studies suggest a potential mechanism of action involving the inhibition of cyclo-oxygenase (COX) enzymes.[9][10] The structure-activity relationship studies indicate that specific substitutions on the phenyl rings are crucial for potency.[10]

-

Anticancer Agents: Phenylacetamide derivatives have been explored as potential anticancer agents.[11] Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines.[11]

-

Synthetic Intermediate: this compound serves as an intermediate in the synthesis of more complex molecules. For example, it is an intermediate in the synthesis of 2,2'',3,3'',4,4'',5,5'',6-Nonabromobiphenyl, a polybrominated biphenyl compound.[5]

Caption: Drug discovery workflow using the this compound scaffold.

Analytical Methodologies

The accurate analysis of this compound is essential for quality control and research purposes. While specific validated methods for this compound are not extensively published, standard analytical techniques for similar small organic molecules can be readily adapted.

Typical Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Suitable for quantification and purity assessment. A reverse-phase column (e.g., C18) with a UV detector would be a standard starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the compound, especially in complex mixtures, provided it is sufficiently volatile and thermally stable.[12]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity for trace-level quantification, particularly in biological matrices.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and confirmation.[3]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amide C=O and N-H bonds.[3]

The following represents a generalized workflow for the analytical characterization and quantification of this compound.

Caption: General workflow for the analytical characterization of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 621-06-7 CAS MSDS (2,N-DIPHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. 2,N-DIPHENYLACETAMIDE | 621-06-7 [chemicalbook.com]

- 6. 2,N-DIPHENYLACETAMIDE CAS#: 621-06-7 [m.chemicalbook.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Physical and chemical properties of N,2-Diphenylacetamide

This technical guide provides a comprehensive overview of the core physical and chemical properties of N,2-Diphenylacetamide. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows and potential biological pathways.

Chemical and Physical Properties

This compound, with the chemical formula C₁₄H₁₃NO, is a solid organic compound.[1] The key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | Solid, Needles from EtOH (aq) or pet ether | [1] |

| Melting Point | 118 °C | [1] |

| Boiling Point | 422.7±24.0 °C (Predicted) | [1] |

| Density | 1.153±0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.00±0.70 (Predicted) | [1] |

Solubility

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

| ¹H NMR | ¹³C NMR |

| The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the acetyl group, and the amide proton. | The carbon NMR spectrum would display signals for the carbonyl carbon, the methylene carbon, and the carbons of the two distinct phenyl rings. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amide) | 3500-3100 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Amide) | 1700-1630 |

| C=C Stretch (Aromatic) | 1600-1450 |

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the phenylacetyl and aniline moieties. A study on the collision-induced dissociation of deprotonated N,2-diphenylacetamides revealed characteristic fragment ions including the benzyl anion and the aniline anion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-phenylacetic acid with aniline.[1]

Materials:

-

2-phenylacetic acid (1.0 mmol)

-

Aniline (1.0 mmol)

-

Toluene (10 mL)

-

FeCl₃ (20 mol%)

-

Acetic Acid (0.5 eq.)

-

Ethyl Acetate (EtOAc)

-

5% Na₂CO₃ solution

-

Dilute HCl

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% FeCl₃ and 0.5 eq. of acetic acid.

-

Stir the reaction mixture at 50°C for 10–15 minutes.

-

Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.

-

Reflux the reaction mixture at 75°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the filtrate under reduced pressure.

-

Extract the crude product into EtOAc (15 mL).

-

Wash the organic layer sequentially with 5% Na₂CO₃ (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., EtOAc/hexane).

-

The purified product can be further recrystallized from a suitable solvent like aqueous ethanol to obtain crystalline this compound.[1]

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from a solution in a suitable solvent.[1]

Data Collection and Structure Refinement:

-

Instrument: Bruker SMART APEX II CCD X-ray diffractometer

-

Radiation: Graphite monochromatized Mo-Kα radiation (λ = 0.71073 Å)

-

Structure Solution: Direct methods using programs like SHELXL.

-

Refinement: Full-matrix least-squares procedures on F².

Biological Activity and Signaling Pathways

There is limited specific information on the biological activity of this compound in the public domain. However, the broader class of N-phenylacetamide derivatives has been reported to exhibit a range of biological activities, including analgesic, anticonvulsant, and anticancer properties.

It is important to note that this compound is an intermediate in the synthesis of certain polybrominated biphenyls, which are known to have toxic effects.

Potential Biological Activities (Based on Related Compounds)

-

Analgesic Activity: Some derivatives of 2-chloro-N,N-diphenylacetamide have shown analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents.

Hypothetical Signaling Pathway: COX Inhibition

Based on the analgesic activity of related compounds, a hypothetical mechanism of action for this compound could involve the inhibition of the cyclooxygenase (COX) pathway, which is a key pathway in pain and inflammation.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

References

Crystal Structure Analysis of N,2-Diphenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N,2-Diphenylacetamide. The information contained herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science. This document details the crystallographic data, experimental protocols for synthesis and structure determination, and a logical workflow for the characterization of this compound.

Introduction

This compound (C₁₄H₁₃NO) is an organic compound belonging to the acetamide class. The determination of its crystal structure provides crucial insights into the three-dimensional arrangement of its atoms, which is fundamental for understanding its physicochemical properties and potential biological activity. This guide summarizes the key findings from the structural analysis of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁. A summary of the crystal data and structure refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical formula | C₂₈H₂₆N₂O₂ |

| Formula weight | 422.51 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | |

| a | 9.1034(5) Å |

| b | 10.552(6) Å |

| c | 11.769(8) Å |

| α, β, γ | 90° |

| Volume | 1129.5(12) ų |

| Z | 4 |

| Data collection | |

| Diffractometer | Bruker SMART APEX II CCD |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R₁ = 0.0609, wR₂ = 0.1505 |

Experimental Protocols

Synthesis of this compound[1]

The synthesis of this compound was achieved through the reaction of 2-phenylacetic acid and aniline in the presence of a catalyst.

Materials:

-

2-phenylacetic acid (1.0 mmol)

-

Aniline (1.0 mmol)

-

Toluene (10 mL)

-

FeCl₃ (20 mol%)

-

Acetic acid (0.5 eq.)

-

Ethyl acetate (EtOAc)

-

5% Na₂CO₃ solution

-

Dilute HCl

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL) was prepared.

-

20 mol% FeCl₃ and 0.5 eq. of acetic acid were added to the solution, and the mixture was stirred at 50°C for 10–15 minutes.

-

A solution of aniline (1.0 mmol) in toluene (4 mL) was added slowly to the reaction mixture.

-

The reaction mixture was refluxed at 75°C overnight, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture was filtered, and the filtrate was evaporated under reduced pressure.

-

The crude product was extracted with EtOAc (15 mL).

-

The organic layer was washed sequentially with 5% Na₂CO₃ (5 mL), dilute HCl (5 mL), water (2 x 5 mL), and brine (5 mL).

-

The organic layer was dried over anhydrous Na₂SO₄, and the solvent was evaporated in a vacuum.

-

The crude product was purified by silica gel column chromatography (EtOAc/hexane).

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.

Procedure:

-

The purified this compound was dissolved in ethyl acetate.

-

The solution was warmed gently to ensure complete dissolution.

-

The solution was left undisturbed at room temperature, allowing for the slow evaporation of the solvent.

-

Yellow colored crystals of this compound were formed.

X-ray Structure Determination[1]

The crystal structure was determined using single-crystal X-ray diffraction.

Instrumentation:

-

Bruker SMART APEX II CCD Diffractometer

-

Graphite monochromatized Mo-Kα radiation (λ = 0.71073 Å)

Procedure:

-

A suitable single crystal was mounted on the diffractometer.

-

Three-dimensional intensity data were collected at a temperature of 296(2) K.

-

The structure was solved by direct methods using the SHELXL programs.[1]

-

The structure was refined on F² by full-matrix least-squares procedures.[1]

-

All non-hydrogen atoms were refined using isotropic and later anisotropic thermal parameters.[1]

-

Hydrogen atoms were included in the structure factor calculation at idealized positions using a riding model and were not refined.[1]

Workflow Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of this compound.

Biological Activity Context

While this guide focuses on the crystal structure of this compound, it is worth noting that derivatives of diphenylacetamide have been investigated for a range of pharmacological activities, including analgesic, anticonvulsant, and antimicrobial effects.[2][3][4][5] The precise three-dimensional structure elucidated here is critical for any future structure-activity relationship (SAR) studies and in silico drug design efforts targeting this chemical scaffold. No specific signaling pathways for this compound have been reported in the reviewed literature.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

N,2-Diphenylacetamide molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides core physicochemical properties of N,2-Diphenylacetamide, a chemical compound of interest in various research and development settings. The primary focus is the presentation of its molecular formula and molecular weight, derived from established chemical databases. This guide is intended to serve as a quick reference for laboratory and development professionals.

Chemical Identity and Properties

This compound is an amide derivative. Its fundamental molecular properties are essential for a wide range of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.

The key molecular identifiers for this compound are summarized below. This data is computationally derived and widely cited in chemical literature and databases.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3][4] |

| Molecular Weight | 211.26 g/mol | [1][3] |

| Alternate Weight | 211.263 g/mol | [2] |

Experimental Protocols

The determination of the molecular formula and weight for a known compound like this compound is typically not achieved through novel experimentation but is rather confirmed using standard analytical techniques and referenced from established chemical databases.

-

Mass Spectrometry: Confirms the mass-to-charge ratio, which directly corresponds to the molecular weight.

-

Elemental Analysis: Determines the empirical formula by measuring the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information that validates the arrangement of atoms consistent with the molecular formula.

Detailed protocols for these standard analytical techniques are widely available and are not specific to this compound. The data presented in this document is based on aggregated, pre-existing data from resources such as PubChem.[1]

Logical Data Representation

To visually represent the relationship between the compound's name and its fundamental properties, the following diagram is provided.

Caption: Logical flow from chemical name to its core properties.

References

A Technical Guide to the Biological Activities of Diphenylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The diphenylacetamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current research on diphenylacetamide derivatives, focusing on their potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a comparative format, and visualizes key mechanisms and workflows.

Anticancer Activity

Diphenylacetamide derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic and pro-apoptotic effects across various cancer cell lines.

Quantitative Data Summary

The anticancer efficacy of various diphenylacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamides | 2b (with o-nitro moiety) | PC3 (Prostate Carcinoma) | 52 | [1] |

| 2c (with p-nitro moiety) | PC3 (Prostate Carcinoma) | 80 | [1] | |

| 2c (with p-nitro moiety) | MCF-7 (Breast Cancer) | 100 | [1] | |

| Phenylacetamide Derivatives | 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [2][3] |

| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [2][3] | |

| 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [2][3] | |

| 3j (with p-nitro moiety) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | [2] |

Mechanism of Action: Induction of Apoptosis

Several studies suggest that the primary anticancer mechanism of diphenylacetamide derivatives is the induction of apoptosis, or programmed cell death.[2][3][4] This is often mediated through the intrinsic and extrinsic pathways, involving the regulation of pro-apoptotic and anti-apoptotic proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C.

-

Treatment: Expose the cells to various concentrations of the diphenylacetamide derivatives and a vehicle control. Incubate for a further 24-48 hours.

-

MTT Addition: Add 10-50 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[8]

Anticonvulsant Activity

Diphenylacetamide derivatives have shown significant potential in preclinical models of epilepsy, suggesting their utility as novel anticonvulsant agents.

Quantitative Data Summary

The anticonvulsant activity is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with efficacy reported as the median effective dose (ED50).

| Compound Class | Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | 30 | Mouse | MES | 45.6 | [9] |

| 30 | Mouse | 6 Hz (32 mA) | 39.5 | [9] | |

| 3,3-Diphenyl-propionamides | 3q | Mouse | MES | 31.64 | [10] |

| 3q | Mouse | scPTZ | 75.41 | [10] | |

| 3q | Mouse | 6 Hz (32 mA) | 38.15 | [10] |

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many anticonvulsant drugs is the blockade of voltage-gated sodium channels.[11][12] By stabilizing the inactivated state of these channels, diphenylacetamide derivatives can limit the repetitive firing of neurons that is characteristic of seizures.[13]

Experimental Protocols

This model is predictive of efficacy against generalized tonic-clonic seizures.[1]

Procedure:

-

Animal Preparation: Use mice (25-30 g) or rats (200-250 g).[14] Administer the test compound intraperitoneally (i.p.) or orally at various doses.

-

Electroshock Application: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or auricular electrodes.[1][15]

-

Observation: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[1] Animals not exhibiting this response are considered protected.

This test is a model for absence and myoclonic seizures.[16][17]

Procedure:

-

Animal Preparation: Administer the test compound to mice at various doses.

-

Chemoconvulsant Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[18]

-

Observation: Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 3-5 seconds.[18] Protection is defined as the absence of these seizures.

Antimicrobial Activity

Certain diphenylacetamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary

Antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated diphenylamine chalcones (A1, A2, A4) | Bacterial strains | 25-250 | [19] |

| Fluorinated diphenylamine chalcones (A1, A4, A7) | Fungal strains | 250-1000 | [19] |

| N-phenylacetamide derivative (A1) | Xanthomonas oryzae pv. Oryzae | EC50 = 156.7 µM | [20] |

| N-phenylacetamide derivative (A23) | Meloidogyne incognita | 100% mortality at 500 µg/mL | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC can be determined using broth dilution or agar dilution methods.[10][21]

Broth Microdilution Method:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of the diphenylacetamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL).[21]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Altered Sodium Channels Underlie Anticonvulsant Drug Insensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 17. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 20. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. microbe-investigations.com [microbe-investigations.com]

The N,2-Diphenylacetamide Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The N,2-diphenylacetamide core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on its phenyl rings have made it an attractive starting point for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, multifaceted biological activities, structure-activity relationships, and detailed experimental protocols to facilitate further research and development.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is typically achieved through a direct and robust amidation reaction. A common and effective method involves the coupling of 2-phenylacetic acid with an aniline derivative.

General Synthesis Protocol

A frequently employed synthetic route involves the reaction of 2-phenylacetic acid with aniline in the presence of a catalyst, such as ferric chloride, and an acid, like acetic acid, in a suitable solvent like toluene. The reaction mixture is heated to drive the condensation reaction, and the resulting product can be purified using standard chromatographic techniques.[1]

Detailed Protocol:

-

To a solution of 2-phenylacetic acid (1.0 mmol) in toluene (6 mL), add 20 mol% of ferric chloride (FeCl₃) and 0.5 equivalents of acetic acid (AcOH).

-

Stir the reaction mixture at 50°C for 10–15 minutes.

-

Slowly add a solution of aniline (1.0 mmol) in toluene (4 mL) to the reaction mixture.

-

Reflux the mixture at 75°C overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Extract the crude product with ethyl acetate (15 mL).

-

Wash the organic layer sequentially with 5% sodium carbonate (Na₂CO₃) solution (5 mL), dilute hydrochloric acid (HCl) (5 mL), water (2 x 5 mL), and brine (5 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in various therapeutic areas. The key activities explored include anticancer, analgesic, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The substitution pattern on the phenyl rings has been shown to significantly influence the anticancer potency.

Quantitative Data on Anticancer Activity:

| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |

| 2b | m-nitro on N-phenyl | PC3 (Prostate Carcinoma) | 52 | [2][3] |

| 2c | p-nitro on N-phenyl | PC3 (Prostate Carcinoma) | 80 | [2][3] |

| 2c | p-nitro on N-phenyl | MCF-7 (Breast Carcinoma) | 100 | [2][3] |

| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40 | [2][3] |

| Imatinib | Reference Drug | MCF-7 (Breast Carcinoma) | 98 | [2][3] |

| 28e | 2-((4,6-dimethylpyrimidin-2-yl)thio) | MCF-7 (Breast Carcinoma) | 0.042 | [4] |

Analgesic and Anti-inflammatory Activity

The analgesic properties of this compound derivatives have been evaluated in various in vivo models. A proposed mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[5][6][7]

Quantitative Data on Analgesic Activity:

| Compound ID | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (60 min) | Reference |

| Control | - | 7.25 ± 0.25 | [7] |

| Diclofenac Sodium | 50 | 12.34 ± 0.31 | [7] |

| AKM-1 | 200 | 9.31 ± 0.28* | [7] |

| AKM-2 | 200 | 11.89 ± 0.33 | [7] |

| AKM-3 | 200 | 10.27 ± 0.30 | [7] |

| p<0.05, **p<0.01 compared to the control group. |

Neuroprotective Activity

Emerging research suggests that derivatives of this scaffold may possess neuroprotective properties. The proposed mechanisms include the activation of the Nrf2-ARE signaling pathway, which plays a crucial role in protecting against oxidative stress-induced neuronal damage.[8][9]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

-

For Anticancer Activity: The presence of a nitro group on the N-phenyl ring has been shown to enhance cytotoxic effects against prostate and breast cancer cell lines.[2][3]

-

For Analgesic Activity: Specific substitutions on a benzylidene moiety of related 2-chloro-N,N-diphenylacetamide analogs are crucial for potency.[10]

-

For Anticonvulsant Activity: The electronic nature of the substituent on the anilide ring of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives is a key determinant of activity.[10]

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 24, 48, or 72 hours.[11]

-

MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[12]

-

Solubilization: Add 100 µL of Detergent Reagent or another suitable solubilization solution to each well.[12]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[12]

In Vivo Analgesic Activity (Hot Plate Test)

The hot plate test is used to evaluate the central analgesic activity of compounds.

Apparatus:

-

Hot plate apparatus with a temperature-controlled surface

-

Plexiglass cylinder to confine the animal

-

Timer

Protocol:

-

Acclimatization: Allow the animals (e.g., rats) to acclimatize to the laboratory environment.

-

Baseline Measurement: Determine the initial reaction time of each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a response (e.g., licking of paws, jumping) is observed. A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer the test compounds (e.g., AKM-1, AKM-2, AKM-3 at 200 mg/kg b.w.), a vehicle control, and a standard drug (e.g., diclofenac sodium at 50 mg/kg b.w.) intraperitoneally.[7]

-

Post-treatment Measurement: Measure the reaction time at regular intervals (e.g., 60, 120, 180, and 240 minutes) after compound administration.[7]

-

Data Analysis: Calculate the percentage increase in reaction time compared to the baseline for each animal and compare the results between different treatment groups.

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved in the study of the this compound scaffold, the following diagrams are provided.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. dovepress.com [dovepress.com]

- 9. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. atcc.org [atcc.org]

An In-depth Technical Guide to N-aryl-diphenylacetamide Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl-diphenylacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of N-aryl-diphenylacetamide analogs, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including epilepsy, pain and inflammation, and neurological disorders. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a quantitative summary of their activities to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of their pharmacological context. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the N-aryl-diphenylacetamide framework.

Introduction

N-aryl-diphenylacetamide and its derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles. These compounds have been investigated for a range of therapeutic applications, including as anticonvulsants, analgesics, and as ligands for sigma receptors, which are implicated in a variety of central nervous system (CNS) disorders. The core structure, characterized by a diphenylacetamide moiety linked to an aryl group, allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the key aspects of N-aryl-diphenylacetamide analogs, providing a foundational understanding for their rational design and development.

Synthesis of N-aryl-diphenylacetamide Analogs

The synthesis of N-aryl-diphenylacetamide analogs and related compounds typically follows established synthetic routes. A primary and common method involves the acylation of a substituted amine with a diphenylacetyl chloride derivative or a related chloroacetamide.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for N-aryl-diphenylacetamide derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

N-aryl-diphenylacetamide analogs have been evaluated for a variety of biological activities. The following sections summarize the key findings and structure-activity relationships.

Anticonvulsant Activity

Several N-aryl-diphenylacetamide derivatives have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) seizure model is a primary screening tool for this activity, identifying compounds that can prevent seizure spread.

Table 1: Anticonvulsant Activity of N-aryl-diphenylacetamide Analogs in the MES Test

| Compound ID | R Substituent | Administration Route | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| 2g | 2-furyl | i.p. (mice) | 10.3 | >5.8 | [1] |

| (R)-2g | 2-furyl | i.p. (mice) | 3.3 | Approaches phenytoin | [1] |

| 2i | 2-pyrrolyl | i.p. (mice) | 16.1 | >4.0 | [1] |

| 20 | 3-(trifluoromethyl)anilide | p.o. (rats) | 52.30 | >9.56 | [2] |

| Phenytoin | (Standard) | i.p. (mice) | 9.50 | - | [1] |

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ is the median toxic dose.

The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, such as sodium (Na⁺) and calcium (Ca²⁺) channels, or the enhancement of GABAergic inhibitory neurotransmission.[3] Blockade of voltage-gated sodium channels is a common mechanism for established antiepileptic drugs like phenytoin and carbamazepine.[3]

Caption: Putative mechanism of action for anticonvulsant N-aryl-diphenylacetamide analogs.

Sigma (σ) Receptor Binding Affinity

N-aryl-diphenylacetamide analogs have also been explored as ligands for sigma receptors (σ₁ and σ₂), which are implicated in various neurological and psychiatric disorders. The binding affinity of these compounds is typically determined through radioligand binding assays.

Table 2: Sigma Receptor Binding Affinities of N-(1-benzylpiperidin-4-yl)arylacetamide Analogs

| Compound ID | Aromatic Moiety | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₂/σ₁ Selectivity Ratio | Reference |

| 1 | Phenyl | 3.9 | 390 | 100 | [4] |

| 10 | 2-Thienyl | 4.3 | >400 | >92 | [5] |

| 18 | 1-Naphthyl | 3.3 | >400 | >122 | [5] |

| 22 | 3-Indolyl | 5.2 | 400 | 77 | [5] |

| 37 | 4-Fluorophenyl | 3.8 | 280 | 74 | [5] |

| 40 | 4-Fluorobenzyl | 5.0 | 400 | 80 | [5] |

Ki (Inhibition Constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium.

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is known to modulate ion channels and intracellular calcium signaling.[6][7]

Caption: Simplified signaling pathway of the sigma-1 receptor.

Analgesic and Anti-inflammatory Activity

Certain N-aryl-diphenylacetamide derivatives have shown promise as analgesic agents, with a proposed mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of pain and inflammation.

Table 3: COX Inhibition and Analgesic Activity of Selected Acetamide Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Analgesic Activity Model | Reference |

| VIIa | 19.5 | 0.29 | 67.2 | In vitro | [9] |

| Celecoxib | 14.2 | 0.42 | 33.8 | In vitro | [9] |

| AKM-2 | - | - | - | Hot plate (in vivo) | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The inhibition of the COX pathway by these analogs reduces the production of prostaglandins, thereby alleviating pain and inflammation.

References

- 1. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. benchchem.com [benchchem.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

Anticonvulsant Activity: Modulation of Neuronal Excitability

An In-depth Technical Guide to the Mechanism of Action of Diphenylacetamide Compounds

Introduction

The diphenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active agents. Compounds incorporating this moiety have demonstrated significant therapeutic potential across several areas, including neurology, pain management, and infectious diseases. Their mechanisms of action are varied, often involving specific interactions with key biological targets such as ion channels, enzymes, and receptors. This technical guide provides a comprehensive overview of the known mechanisms of action for various classes of diphenylacetamide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and development of novel therapeutics based on the diphenylacetamide framework.

A prominent therapeutic application of diphenylacetamide derivatives is in the treatment of epilepsy. These compounds primarily exert their anticonvulsant effects by modulating neuronal excitability, with a key focus on voltage-gated ion channels.

Core Mechanism: Inhibition of Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism for the anticonvulsant action of several diphenylacetamide compounds, such as Carisbamate , is the state-dependent inhibition of voltage-gated sodium channels (VGSCs).[1] These channels are fundamental to the initiation and propagation of action potentials in neurons.[1] By preferentially binding to the inactivated state of the VGSC, these compounds reduce repetitive neuronal firing without affecting normal synaptic transmission, a hallmark of many effective anti-seizure medications.[1][2]

Quantitative Data: VGSC Inhibition

The inhibitory potency of carisbamate on VGSCs has been quantified through electrophysiological studies.

| Compound | Target | Assay | IC50 | Reference |

| Carisbamate | rat Nav1.2 | Whole-cell patch clamp | 68 µM | [2][3] |

| Carisbamate | VGSCs in rat hippocampal neurons | Whole-cell patch clamp | 89 µM | [2][3] |

Experimental Protocols

-

Objective: To measure the effect of a compound on voltage-gated ion channels in isolated neurons or cells expressing specific channel subtypes.

-

Methodology:

-

Cultured rat hippocampal neurons or cells heterologously expressing the channel of interest (e.g., rat Nav1.2) are prepared on coverslips.

-

A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "gigaseal").

-

Suction is applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).

-

Voltage protocols are applied to elicit channel opening, and the resulting ionic currents are recorded.

-

The test compound (e.g., Carisbamate) is applied at various concentrations via perfusion.

-

The concentration-dependent block of the ionic current is measured to determine parameters like the IC50 value. The protocol can be adapted to assess use- and voltage-dependency by altering the stimulation frequency and holding potential.[2][3]

-

-

Objective: To screen for compounds effective against generalized tonic-clonic seizures.

-

Methodology:

-

Test animals (typically mice or rats) are administered the test compound or vehicle control, often intraperitoneally (i.p.).

-

After a set pre-treatment time, a brief electrical stimulus is applied via corneal or auricular electrodes to induce a seizure.

-

The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

-

Protection is defined as the absence of the tonic hindlimb extension. The test can be used to determine an ED50 (median effective dose).[4][5][6]

-

Antiparkinsonian Activity: A Dual-Action Mechanism

Diphenylacetamide derivatives like Safinamide have emerged as effective adjunct therapies for Parkinson's disease, exhibiting a unique dual mechanism of action that addresses both dopaminergic and non-dopaminergic pathways.[7]

Core Mechanism: MAO-B Inhibition and Glutamate Release Modulation

Safinamide's efficacy stems from two primary actions:

-

Selective and Reversible Inhibition of Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, safinamide increases the synaptic concentration and availability of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[8][9]

-

Modulation of Glutamate Release: Safinamide blocks voltage-dependent sodium and calcium channels, which leads to a reduction in stimulated glutamate release.[8][10] Excessive glutamatergic activity is implicated in neuronal excitotoxicity and may contribute to both motor fluctuations and dyskinesia.[9]

Quantitative Data: Receptor and Enzyme Interactions

| Compound | Target | Assay | IC50 / Ki | Reference |

| Safinamide | Sigma-1 (σ1) Receptor | Binding Inhibition | 19 nM | [11] |

| Safinamide | Sigma-2 (σ2) Receptor | Binding Inhibition | 1,590 nM | [11] |

Note: Specific Ki or IC50 values for MAO-B inhibition by Safinamide were not detailed in the provided search results, though it is characterized as a potent, selective, and reversible inhibitor.[8]

Experimental Protocols

-

Objective: To determine the affinity of a compound for a specific receptor.

-

Methodology:

-

Prepare cell membrane homogenates from tissues or cells expressing the target receptor (e.g., sigma-1).

-

Incubate the membranes with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) at a fixed concentration.

-

In parallel incubations, add increasing concentrations of the unlabeled test compound (e.g., Safinamide).

-

The test compound will compete with the radioligand for binding to the receptor.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to an inhibition constant (Ki).[4]

-

Analgesic Activity: Inhibition of Inflammatory Pathways

Certain 2-chloro-N,N-diphenylacetamide derivatives have demonstrated significant analgesic potential, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12] Their mechanism is believed to involve the modulation of the arachidonic acid cascade.

Core Mechanism: Cyclooxygenase (COX) Enzyme Inhibition

The primary proposed mechanism for the analgesic effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[12][13] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13] By blocking this conversion, the diphenylacetamide derivatives reduce the production of prostaglandins, thereby producing an analgesic effect.[12]

Quantitative Data: In-Vivo Analgesic Activity

The analgesic efficacy of novel 2-chloro-N,N-diphenylacetamide derivatives was evaluated using the hot plate method.

| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (at 60 min) | Reference |

| Control (10% Tween 20) | - | 7.25 ± 0.25 | [12] |

| Diclofenac Sodium (Standard) | 50 | 12.35 ± 0.28 | [12] |

| AKM-1 | 200 | 9.40 ± 0.23 | [12] |

| AKM-2 | 200 | 12.20 ± 0.26 | [12] |

| AKM-3 | 200 | 10.15 ± 0.24 | [12] |

Note: Baseline (0 min) reaction times were approximately 7.3 seconds for all groups.[12] The data indicates that compound AKM-2 exhibits analgesic efficacy comparable to that of diclofenac sodium at the tested doses.[12]

Experimental Protocols & Workflows

-

Objective: To evaluate centrally acting analgesics by measuring the reaction time to a thermal stimulus.

-

Methodology:

-

Animals (e.g., rats or mice) are placed individually on a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The latency to a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline reaction time. A cut-off time is set to prevent tissue damage.

-

Animals are administered the test compound (e.g., AKM-2) or a control vehicle.

-

The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90 minutes).

-

An increase in the post-treatment latency compared to the baseline indicates an analgesic effect.[12][13]

-

Other Reported Activities

The versatility of the diphenylacetamide scaffold has led to its investigation in other therapeutic areas, including antimicrobials.

Antimicrobial Activity

Derivatives of 2-hydrazinyl-N,N-diphenylacetamide have been synthesized and screened for antibacterial and antifungal activity.[14][15] Certain compounds, such as 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) and its substituted analogs, showed significant activity against various bacterial and fungal strains.[14]

Experimental Protocols

-

Objective: To assess the antimicrobial activity of a compound by measuring the inhibition of microbial growth.

-

Methodology:

-

A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

-

The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

-

Wells or "cups" of a standard diameter are cut into the agar.

-

A specific volume of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antibiotic are also tested.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The antimicrobial agent diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear "zone of inhibition" around the well.

-

The diameter of this zone is measured to determine the extent of the antimicrobial activity.[14][15]

-

Conclusion

The diphenylacetamide core represents a remarkably versatile scaffold for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from the modulation of ion channels for anticonvulsant effects (Carisbamate), the dual inhibition of enzymes and channels for antiparkinsonian therapy (Safinamide), to the inhibition of inflammatory enzymes for analgesia (2-chloro-N,N-diphenylacetamide derivatives), underscore its pharmacological significance. The data and protocols presented in this guide highlight the key molecular interactions and experimental approaches used to characterize these compounds. Continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock further therapeutic applications for this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vjneurology.com [vjneurology.com]

- 8. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Safinamide - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of N,2-Diphenylacetamide and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The N,2-diphenylacetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, diverse pharmacological activities, and underlying mechanisms of action. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically follows established synthetic routes, primarily involving the acylation of an amine with a derivative of diphenylacetic acid. A common and versatile method is the reaction of diphenylacetyl chloride with a substituted aniline or other primary or secondary amines.

A widely employed synthetic strategy for a variety of this compound derivatives commences with the chloroacetylation of diphenylamine. This key intermediate, 2-chloro-N,N-diphenylacetamide, serves as a versatile precursor for the synthesis of a broad range of derivatives through nucleophilic substitution reactions. For instance, reaction with various amines, hydrazines, or other nucleophiles allows for the introduction of diverse functional groups, leading to a library of compounds with potentially varied biological activities.[1][2]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a multitude of pharmacological applications, demonstrating a broad spectrum of activity that includes analgesic, anticonvulsant, antimicrobial, anticancer, and enzyme-inhibiting properties.

Analgesic and Anti-inflammatory Activity

Several this compound derivatives have shown promising analgesic and anti-inflammatory effects. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[2][3]

Table 1: Analgesic Activity of Selected this compound Derivatives

| Compound/Derivative | Experimental Model | Key Findings | Reference |

| N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2) | Hot plate model (in vivo) | Exhibited significant analgesic response, comparable to diclofenac sodium. | [3][4] |

| 2-chloro-N,N-diphenylacetamide derivatives | Hot plate model (in vivo) | Some derivatives showed significant analgesic responses. | [3][4] |

Anticonvulsant Activity

The N-phenylacetamide scaffold is a recurring motif in compounds with anticonvulsant properties. Derivatives of this compound have been evaluated in various animal models of epilepsy, with some exhibiting significant protection against seizures. The mechanism of action for many of these compounds is thought to involve the modulation of voltage-gated ion channels.[5]

Table 2: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

| Compound/Derivative | Experimental Model | Key Findings | Reference |

| 3-(Trifluoromethyl)anilide derivatives | Maximal electroshock (MES) seizures | Showed significant anticonvulsant activity. | [5] |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES test | Effective at a dose of 100 mg/kg. | [5] |

| N-(3-chlorophenyl)-2-morpholino-acetamide | MES test | Showed protection at both 0.5 h (100 mg/kg) and 4 h (300 mg/kg). | [5] |

Antimicrobial Activity

The diphenylamine core is associated with antimicrobial properties, and several derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities.[6][7]

Table 3: Antimicrobial Activity of Selected 2-hydrazinyl-N,N-diphenylacetamide Derivatives

| Compound/Derivative | Activity | Key Findings | Reference |

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Antibacterial & Antifungal | Showed significant activity. | [6] |

| 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5) | Antibacterial & Antifungal | Showed significant activity. | [6] |

| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7) | Antibacterial & Antifungal | Showed significant activity. | [6] |

Anticancer Activity

The cytotoxicity of this compound derivatives has been evaluated against various cancer cell lines. Several studies have demonstrated that modifications to the phenyl rings can significantly impact the anticancer potency. The induction of apoptosis is a common mechanism of action for these compounds.[8][9]

Table 4: In-vitro Cytotoxicity of Selected 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 | [10] |

| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 | [10] |

| 2c | p-nitro | MCF-7 (Breast Carcinoma) | 100 | [10] |

| Imatinib (Reference) | - | PC3 (Prostate Carcinoma) | 40 | [10] |

| Imatinib (Reference) | - | MCF-7 (Breast Carcinoma) | 98 | [10] |

Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of various enzymes. Of particular note is the discovery of potent and selective inhibitors of human sirtuin 2 (SIRT2), a key enzyme involved in cell cycle regulation and other cellular processes.[11]

Table 5: SIRT2 Inhibitory Activity of a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivative

| Compound | Target | IC50 | Key Findings | Reference |

| 28e | SIRT2 | 42 nM | Potent and selective inhibitor of SIRT2 over SIRT1 and SIRT3. | [11] |

Sigma Receptor Ligands

The N-acetamide scaffold is also found in ligands for sigma receptors, which are implicated in various central nervous system disorders. Structure-activity relationship studies have shown that substitutions on the phenylacetamide aromatic ring can influence the affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[12]

Table 6: Sigma Receptor Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives

| Compound Substitution | σ1 Ki (nM) | σ2 Ki (nM) | Key SAR Findings | Reference |

| Unsubstituted | 3.90 | 240 | High affinity and selectivity for σ1 receptors. | [12] |

| 2-Fluoro | 3.56 | 667 | Highest selectivity for σ1 receptors among halogenated analogs. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis of 2-chloro-N,N-diphenylacetamide

This procedure describes a common first step in the synthesis of many this compound derivatives.[2][7]

-

Reactants: Diphenylamine and chloroacetyl chloride.

-

Solvent: Toluene.

-

Procedure:

-

Dissolve diphenylamine (0.04 M) in toluene (200 ml).

-

Add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for approximately 4 hours.

-

Pour the reaction mixture into crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol.

-

Analgesic Activity Screening: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of a compound.[1][4]

-

Animals: Male or female mice (20-25 g) or rats (150-200 g).

-

Apparatus: A hot plate apparatus with a temperature-controlled surface.

-

Procedure:

-

Acclimatize the animals to the testing environment.

-

Determine the baseline latency by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and measuring the time until a nociceptive response is observed (e.g., jumping, licking of the paws). A cut-off time is set to prevent tissue damage.

-

Administer the test compound, a vehicle control, and a positive control (e.g., morphine or diclofenac sodium) via an appropriate route (e.g., intraperitoneally or orally).

-

Measure the latency to the nociceptive response again at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-